2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz
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Overview
Description
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is an organic compound known for its utility in life sciences research It is characterized by its complex structure, which includes acetoxy and hydroxy functional groups attached to a tridecyl chain and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz typically involves multiple steps, starting with the preparation of the tridecyl chain and the benzene ring separately. The acetoxy and hydroxy groups are then introduced through specific reactions. Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing agents for introducing hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acetoxy-12-hydroxytridecyl)-1,3-benzenediol
- 2,4-Dihydroxy-6-[(2R,12S)-2-acetoxy-12-hydroxytridecyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C22H34O7 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(2-acetyloxy-12-hydroxytridecyl)-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C22H34O7/c1-15(23)10-8-6-4-3-5-7-9-11-19(29-16(2)24)13-17-12-18(25)14-20(26)21(17)22(27)28/h12,14-15,19,23,25-26H,3-11,13H2,1-2H3,(H,27,28) |
InChI Key |
NDPYMEUORCDDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC(CC1=C(C(=CC(=C1)O)O)C(=O)O)OC(=O)C)O |
Origin of Product |
United States |
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